4-nitro-1H,3H-thieno[3,4-c]furan-1,3-dione
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Overview
Description
4-nitro-1H,3H-thieno[3,4-c]furan-1,3-dione is a heterocyclic compound with the molecular formula C6HNO5S and a molecular weight of 199.14 g/mol . This compound is characterized by a fused ring system containing both a thiophene and a furan ring, with a nitro group at the 4-position. It is a powder that is typically stored at room temperature .
Preparation Methods
The synthesis of 4-nitro-1H,3H-thieno[3,4-c]furan-1,3-dione involves several steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic conditions. The reaction conditions often include the use of strong acids like sulfuric acid or hydrochloric acid to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-nitro-1H,3H-thieno[3,4-c]furan-1,3-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-nitro-1H,3H-thieno[3,4-c]furan-1,3-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-nitro-1H,3H-thieno[3,4-c]furan-1,3-dione involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure allows it to interact with a wide range of biological molecules .
Comparison with Similar Compounds
4-nitro-1H,3H-thieno[3,4-c]furan-1,3-dione can be compared with other similar compounds, such as:
4-Nitrothiophene-2-carboxylic acid: Similar in structure but lacks the fused furan ring.
4-Nitrofuran-2-carboxylic acid: Similar in structure but lacks the fused thiophene ring.
4-Nitrobenzofuran: Contains a benzene ring fused with a furan ring instead of a thiophene ring.
The uniqueness of this compound lies in its fused ring system, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
4-nitrothieno[3,4-c]furan-1,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HNO5S/c8-5-2-1-13-4(7(10)11)3(2)6(9)12-5/h1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLLPTJEAUKCAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(S1)[N+](=O)[O-])C(=O)OC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
932032-16-1 |
Source
|
Record name | 4-nitro-1H,3H-thieno[3,4-c]furan-1,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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